molecular formula C13H17N3 B13615038 2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline

Katalognummer: B13615038
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: KXCGEHASOCOQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with an isopropyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The aniline derivative can then be introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The aniline moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C13H17N3

Molekulargewicht

215.29 g/mol

IUPAC-Name

5-(1-methylpyrazol-4-yl)-2-propan-2-ylaniline

InChI

InChI=1S/C13H17N3/c1-9(2)12-5-4-10(6-13(12)14)11-7-15-16(3)8-11/h4-9H,14H2,1-3H3

InChI-Schlüssel

KXCGEHASOCOQJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)C2=CN(N=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.